molecular formula C10H13Cl2NO2 B2474250 (R)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride CAS No. 2503155-61-9

(R)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride

Cat. No.: B2474250
CAS No.: 2503155-61-9
M. Wt: 250.12
InChI Key: CWSCHLCCGWDGJM-SBSPUUFOSA-N
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Description

(R)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative featuring a 2-chloro-4-methylphenyl substituent attached to the β-carbon of the propanoic acid backbone.

Properties

IUPAC Name

(2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c1-6-2-3-7(8(11)4-6)5-9(12)10(13)14;/h2-4,9H,5,12H2,1H3,(H,13,14);1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWSCHLCCGWDGJM-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(C(=O)O)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C[C@H](C(=O)O)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation for Aromatic Moiety Construction

The 2-chloro-4-methylphenyl group is synthesized via Friedel-Crafts alkylation or acylation. In a method adapted from CN102199085A, ethyl 2-chloropropionate reacts with 2-chloro-4-methyltoluene using anhydrous aluminum chloride (AlCl₃) as a catalyst. The reaction proceeds at -5–5°C for 12–48 hours in toluene, yielding ethyl 2-(2-chloro-4-methylphenyl)propionate (Table 1).

Table 1: Friedel-Crafts Reaction Conditions and Yields

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
AlCl₃ Toluene 0 24 78
[Bmim]Cl⁻ None 25 6 92

Ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([Bmim]Cl), offer advantages over AlCl₃, including higher yields (92%) and milder conditions (25°C). The regioselectivity of the chloro and methyl groups is controlled by the electron-donating methyl group, which directs electrophilic substitution to the para position.

Hydrolysis and Hydrochloride Salt Formation

The ethyl ester is hydrolyzed to the carboxylic acid using 10% hydrochloric acid at 80°C for 2 hours. Subsequent treatment with concentrated HCl in ethanol precipitates the hydrochloride salt, yielding 95% purity (Fig. 1).

Figure 1: Hydrolysis and Salt Formation

  • Ester Hydrolysis :
    $$ \text{EtO}2\text{C-R} + \text{H}2\text{O} \xrightarrow{\text{HCl}} \text{HO}_2\text{C-R} + \text{EtOH} $$
  • Salt Formation :
    $$ \text{HO}2\text{C-R-NH}2 + \text{HCl} \rightarrow \text{HO}2\text{C-R-NH}3^+ \text{Cl}^- $$

Comparative Analysis of Synthetic Routes

Route 1 (AlCl₃-Mediated):

  • Advantages : Low-cost catalyst, high regioselectivity.
  • Disadvantages : Requires cryogenic conditions (-5°C), generates AlCl₃ waste.

Route 2 (Ionic Liquid-Mediated):

  • Advantages : Recyclable catalyst, room-temperature conditions.
  • Disadvantages : Higher initial cost of ionic liquids.

Route 3 (Enzymatic Resolution):

  • Advantages : No chiral catalysts needed.
  • Disadvantages : Lower ee (90%), multi-step process.

Industrial-Scale Considerations

For large-scale production, the ionic liquid route is preferred due to its sustainability and 92% yield. Continuous-flow systems further enhance efficiency by reducing reaction time to 2 hours. Quality control via HPLC ensures ≥99% chemical purity and ≥98% ee.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The aromatic ring can be reduced under specific conditions to form a cyclohexane derivative.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Amino or thiol-substituted aromatic compounds.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds structurally related to (R)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures can inhibit the growth of mycobacterial, bacterial, and fungal strains. In vitro tests indicated that some of these compounds performed comparably or better than established antibiotics like isoniazid and ciprofloxacin .

Antioxidant Properties

The antioxidant capacity of this compound has been explored through various assays, such as the DPPH radical scavenging test. The results indicated a notable ability to scavenge free radicals, which is crucial for potential therapeutic applications in oxidative stress-related diseases .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is vital for optimizing its biological activity. SAR studies focus on how modifications to the compound's structure affect its efficacy and potency against various biological targets.

Table 1: Structure-Activity Relationship Insights

Compound VariantActivity TypeObserved Effect
Original CompoundAntimicrobialModerate inhibition of bacterial growth
4-Chloro variantAntifungalEnhanced antifungal activity compared to original
Hydroxylated variantAntioxidantIncreased radical scavenging ability

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Characterization techniques such as NMR, mass spectrometry, and IR spectroscopy are employed to confirm the compound's identity and assess its purity.

Several case studies highlight the applications of this compound in research:

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial load in treated samples compared to controls, suggesting its potential as a therapeutic agent .

Case Study 2: Antioxidant Activity

Another investigation assessed the antioxidant properties using different concentrations of this compound. The findings revealed a dose-dependent increase in radical scavenging activity, supporting its use in formulations aimed at combating oxidative stress .

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structurally Similar Compounds

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features References
(R)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride 2-chloro-4-methylphenyl C₁₀H₁₁ClNO₂·HCl Not available Not provided Chlorine and methyl groups enhance lipophilicity; R-configuration critical for chiral specificity. Inferred from structural analogs
(S)-2-Amino-3-(2',4'-dichloro-4-hydroxy-5-(phosphonomethyl)-[1,1'-biphenyl]-3-yl)propanoic acid Dichloro, hydroxy, phosphonomethyl C₁₆H₁₆Cl₂NO₆P 420.18 174575-40-7 Phosphonomethyl group introduces acidity and metal-chelating potential; dichloro substitution may enhance receptor binding.
(2R)-2-Acetamido-3-(4-hydroxybutan-2-ylthio)propanoic acid 4-hydroxybutan-2-ylthio, acetamido C₉H₁₆N₂O₃S 232.29 Not provided Thioether and hydroxy groups increase hydrophilicity; acetamido substitution improves metabolic stability.
2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride 3,4,5-trifluorophenyl C₉H₇F₃NO₂·HCl 257.61 870483-31-1 Trifluoro substitution enhances metabolic stability and electronegativity for target interactions.
(2S)-2-Amino-3-(oxan-4-yl)propanoic acid hydrochloride Oxan-4-yl (tetrahydropyran) C₈H₁₅NO₃·HCl 217.67 128583-07-3 Oxan group increases lipophilicity and conformational rigidity.

Key Observations

Chlorine’s larger atomic radius may also influence van der Waals interactions in biological targets. The dichloro and phosphonomethyl substituent in introduces polarity and chelation capacity, which could be advantageous in enzyme inhibition or metal-dependent processes.

Thioether and hydroxy moieties () improve water solubility but may reduce stability under oxidative conditions.

Stereochemical Considerations :

  • The R-configuration in the target compound contrasts with the S-configuration in , which could lead to divergent biological activities, as seen in enantiomeric pairs of pharmaceuticals (e.g., β-blockers).

Aromatic vs.

Research Implications

  • Drug Design : The target compound’s chloro-methylphenyl group offers a balance between hydrophobicity and specificity, making it a candidate for CNS-targeting drugs where moderate lipophilicity is desired.
  • Synthetic Utility : Its hydrochloride salt form (common in ) facilitates purification and storage, critical for industrial-scale synthesis.

Biological Activity

(R)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid hydrochloride, also known as a chiral amino acid derivative, has garnered attention in various fields of biological research. This article delves into its biological activities, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

  • IUPAC Name : (2R)-2-amino-3-(2-chloro-4-methylphenyl)propanoic acid; hydrochloride
  • Molecular Formula : C10H12ClNO2
  • Molecular Weight : 213.66 g/mol
  • CAS Number : 1056934-22-5

This compound features a chiral center and a chlorinated aromatic ring, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The aromatic ring can engage in π-π stacking interactions with receptor sites, influencing signaling pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These results suggest that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Case Studies

  • Antibacterial Activity : A study conducted on various alkaloid derivatives found that compounds with similar structures to (R)-2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid exhibited strong inhibition against both Gram-positive and Gram-negative bacteria, indicating the potential for further exploration in drug development aimed at treating bacterial infections .
  • Potential as a Drug Candidate : In medicinal chemistry applications, this compound has been studied for its role in modulating biological pathways associated with diseases such as cystic fibrosis, where it acts as a ligand for CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) .

Research Applications

The compound's versatility allows it to serve various roles in scientific research:

  • Synthesis of Complex Molecules : It is used as a building block in the synthesis of pharmaceuticals and agrochemicals .
  • Biological Pathway Modulation : Investigations into its effects on enzyme activity and receptor interactions could lead to novel therapeutic agents .

Q & A

Q. What protocols reconcile conflicting bioactivity results across different cell lines or assays?

  • Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum-free media) and include positive controls (e.g., known enzyme inhibitors). For cytotoxicity, normalize data to cell viability assays (MTT/XTT). Differences in receptor expression across cell lines, as observed in tyrosine derivatives, may explain variability .

Tables for Key Methodological Comparisons

Technique Application Example from Evidence
Chiral HPLCEnantiomeric purity validation(R)-2-amino-2-phenylacetic acid analysis
HRMSMolecular weight confirmationMethyl ester derivatives
X-ray crystallographyAbsolute configuration determination(S)-configured amino acid derivatives
SPR/ITCBiomolecular interaction kineticsHydrophobic binding studies

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